molecular formula C11H10O3 B1589602 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid CAS No. 56461-21-3

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid

Cat. No. B1589602
CAS RN: 56461-21-3
M. Wt: 190.19 g/mol
InChI Key: RXCHZIBXSFNHPN-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It is used as an intermediate for the preparation of the therapeutically useful antiemetic agent Palonosetron .


Molecular Structure Analysis

The molecular weight of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is 190.20 . The SMILES string representation of its structure is OC(=O)c1cccc2C(=O)CCCc12 .


Physical And Chemical Properties Analysis

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a solid compound . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid and related compounds are synthesized using various techniques. For instance, mono- and difluoronaphthoic acids are synthesized through electrophilic fluorination and Friedel-Crafts cyclization processes (Tagat et al., 2002).

  • Structural Analysis : The structural aspects of naphthalene derivatives, such as 5,8-dimethoxy-1-naphthoic acid, are explored using techniques like X-ray crystallography to understand molecular geometries and hydrogen bonding patterns (Blackburn & Gerkin, 1997).

Chemical Reactions and Mechanisms

  • Cyclization and Acidity : The effects of deprotonation on cyclization in certain naphthalene derivatives, such as 1,8-chalcogen-bridged naphthalenes, are studied to understand the intrinsic acidity and bond strength variations in these compounds (Sanz et al., 2003).

  • Biodegradation Pathways : Research into the biodegradation of naphthalene derivatives, such as naphthalene-2,6-disulfonic acid, reveals insights into microbial pathways capable of breaking down complex organic compounds, which is crucial for environmental remediation (Wittich et al., 1988).

Materials Science and Engineering Applications

  • Metal-Organic Frameworks : The use of naphthalene derivatives in the synthesis of metal-organic frameworks (MOFs) like MIL-102, which exhibit properties like hydrogen storage and zeolitic behavior, showcases the potential of these compounds in advanced material applications (Surblé et al., 2006).

  • Organic Pigments : Certain naphthalene-tetracarboxdiimides demonstrate strong light-scattering and opacifying properties, suggesting their use as organic white pigments in various applications (Langhals & Ritter, 2008).

Environmental Science

  • Pollutant Degradation : Studies on the degradation pathways of naphthalene azo dye intermediates using techniques like Fenton's reagent contribute to understanding how to effectively remove contaminants from the environment (Zhu et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 . It’s labeled with the signal word “Danger” and has hazard statements H301 - H411 . Precautionary statements include P273 - P301 + P310 + P330 .

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCHZIBXSFNHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439218
Record name 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid

CAS RN

56461-21-3
Record name 5,6,7,8-Tetrahydro-5-oxo-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56461-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56461-21-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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